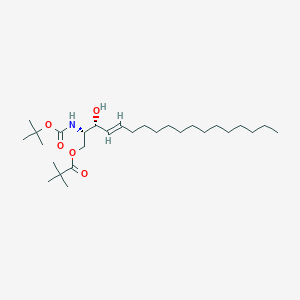

N-Boc-1-pivaloyl-D-erythro-sphingosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H53NO5 |

|---|---|

分子量 |

483.7 g/mol |

IUPAC 名称 |

[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m0/s1 |

InChI 键 |

FNDFSKJECZVDNY-UVAUYHEJSA-N |

手性 SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids. This whitepaper provides a comprehensive overview of its chemical properties, its role as a key intermediate in the synthesis of complex sphingolipids, and the broader context of sphingolipid signaling pathways in which its derivatives play a crucial role. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl group on the primary hydroxyl allows for regioselective modifications at other positions of the sphingosine molecule, making it a valuable tool in medicinal chemistry and lipid research.

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 342649-71-2 | [1][2] |

| Molecular Formula | C₂₈H₅₃NO₅ | [1] |

| Molecular Weight | 483.72 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from related compounds |

| Storage Conditions | Store at -20°C for long-term stability. | Inferred from supplier recommendations for similar compounds |

Role in Chemical Synthesis

This compound is primarily utilized as a protected building block in the multi-step synthesis of various sphingolipids, including ceramides and glycosphingolipids. The Boc and pivaloyl protecting groups offer orthogonal protection of the C2-amine and C1-hydroxyl groups, respectively. This allows for selective chemical manipulation of the C3-hydroxyl group, such as acylation to introduce a fatty acid chain to form a ceramide, followed by the deprotection of the Boc and pivaloyl groups under specific conditions to yield the final product.

Experimental Protocols

Hypothetical Protocol: Synthesis of a C18-Ceramide from this compound

1. Acylation of the C3-Hydroxyl Group:

- Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

- Cool the reaction mixture to 0°C in an ice bath.

- Slowly add stearoyl chloride (1.2 equivalents), an activated form of stearic acid, to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the product with an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the resulting protected ceramide by column chromatography on silica gel.

2. Deprotection of the Boc and Pivaloyl Groups:

- Boc Deprotection: Dissolve the purified protected ceramide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM). Stir at room temperature for 1-2 hours, monitoring by TLC. Remove the solvent and excess TFA under reduced pressure.

- Pivaloyl Deprotection: The pivaloyl group is more robust and can be removed under basic or acidic conditions. A common method is treatment with a strong base such as sodium methoxide in methanol. Dissolve the Boc-deprotected intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

- Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

- Purify the final ceramide product by column chromatography or recrystallization.

Sphingolipid Signaling Pathways

Sphingolipids are not merely structural components of cell membranes; they are also key players in a complex network of signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and inflammation. The metabolic interconversion of different sphingolipids forms a tightly regulated signaling network.

De Novo Sphingolipid Synthesis Pathway

The synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This ultimately leads to the formation of ceramide, the central hub of sphingolipid metabolism.

Caption: De Novo pathway of ceramide biosynthesis.

Ceramide-Centered Signaling

Ceramide itself is a potent bioactive lipid that can trigger various cellular responses, most notably apoptosis. It can be further metabolized to other signaling molecules, such as sphingosine and sphingosine-1-phosphate (S1P), which often have opposing biological effects, creating a "sphingolipid rheostat" that determines cell fate.

Caption: The sphingolipid rheostat: ceramide and S1P in cell fate.

Experimental Workflow: Ceramide Synthesis

The use of this compound as a starting material for ceramide synthesis involves a logical sequence of protection, modification, and deprotection steps. This workflow is a common strategy in medicinal chemistry to achieve the synthesis of complex molecules with high specificity.

Caption: Synthetic workflow for ceramide synthesis.

Conclusion

This compound is a valuable synthetic intermediate for the construction of complex sphingolipids. Its protected nature allows for precise chemical modifications, enabling researchers to synthesize a variety of ceramide and glycosphingolipid analogues. These synthetic molecules are indispensable tools for elucidating the intricate roles of sphingolipids in cellular signaling and for the development of novel therapeutic agents targeting sphingolipid metabolism, which is often dysregulated in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.

References

N-Boc-1-pivaloyl-D-erythro-sphingosine structure elucidation

An In-depth Technical Guide on the Structure Elucidation of N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical framework and experimental approach for the structure elucidation of this compound. Due to the limited availability of direct experimental data for this specific derivative, this document leverages spectroscopic data from the parent compound, D-erythro-sphingosine, as a foundational reference. It presents a plausible synthetic route and a comprehensive analytical workflow for the confirmation of the target structure. The methodologies and data are presented to guide researchers in the synthesis and characterization of this and related sphingolipid derivatives.

Introduction

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, with sphingosine being a primary example. These molecules are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The chemical modification of sphingosine at its amino and hydroxyl groups allows for the creation of diverse derivatives that can be used as tools to study its biological functions or as potential therapeutic agents.

This compound is a derivative where the amino group at the C2 position is protected with a tert-butyloxycarbonyl (Boc) group, and the primary hydroxyl group at the C1 position is acylated with a pivaloyl group. These modifications enhance the lipophilicity and alter the chemical reactivity of the parent molecule, making it a useful intermediate in the synthesis of more complex sphingolipids. The precise confirmation of its structure is paramount for its application in further research and development.

Proposed Synthesis Workflow

The synthesis of this compound from D-erythro-sphingosine can be conceptualized as a two-step process involving the protection of the amino group followed by the selective acylation of the primary hydroxyl group.

Caption: Proposed synthetic workflow for this compound.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure would involve a logical sequence of analytical techniques. This workflow ensures the correct molecular weight, elemental composition, and stereochemistry of the final compound.

Caption: Logical workflow for the structure elucidation of the target molecule.

Spectroscopic Data (Reference: D-erythro-sphingosine)

The following tables summarize the spectroscopic data for the parent compound, D-erythro-sphingosine. These values serve as a baseline for interpreting the spectra of this compound. The addition of the N-Boc and 1-pivaloyl groups is expected to cause significant shifts in the signals corresponding to the nuclei in their vicinity.

¹H NMR Data of D-erythro-sphingosine

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| 5.71 - 5.75 | m | H-5 |

| 5.47 - 5.51 | m | H-4 |

| 3.95 - 3.97 | m | H-3 |

| 3.65 - 3.68 | m | H-1a |

| 3.47 - 3.50 | m | H-1b |

| 2.73 - 2.76 | m | H-2 |

| 2.06 - 2.10 | m | H-6 |

| 1.28 - 1.43 | m | -(CH₂)n- |

| 0.88 - 0.91 | t | -CH₃ |

Solvent: CD₃OD, Frequency: 600 MHz

¹³C NMR Data of D-erythro-sphingosine

| Chemical Shift (ppm) | Assignment (Tentative) |

| 135.12 | C-5 |

| 130.80 | C-4 |

| 75.04 | C-3 |

| 64.41 | C-1 |

| 57.94 | C-2 |

| 33.37 | C-6 |

| 23.57 - 32.87 | -(CH₂)n- |

| 14.28 | -CH₃ |

Solvent: CD₃OD, Frequency: 600 MHz

Mass Spectrometry Data of D-erythro-sphingosine

| m/z | Ion |

| 300.2897 | [M+H]⁺ |

| 282.2787 | [M+H-H₂O]⁺ |

| 264.2682 | [M+H-2H₂O]⁺ |

Ionization Mode: ESI+

Expected Spectral Changes for this compound

-

¹H NMR:

-

Appearance of a singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

Appearance of a singlet around 1.2 ppm corresponding to the nine protons of the pivaloyl group.

-

Downfield shift of the H-1 protons due to the ester linkage.

-

Shift in the signal for the H-2 proton due to the N-Boc group.

-

-

¹³C NMR:

-

Appearance of signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).

-

Appearance of signals for the quaternary carbon, the carbonyl carbon, and the methyl carbons of the pivaloyl group (around 39 ppm, 178 ppm, and 27 ppm, respectively).

-

Downfield shift of the C-1 carbon signal.

-

-

Mass Spectrometry:

-

The molecular ion peak [M+H]⁺ is expected at m/z 484.38, corresponding to the molecular formula C₂₈H₅₃NO₅.

-

Fragmentation patterns would show losses of the Boc group (100 amu) and the pivaloyl group (85 amu).

-

Experimental Protocols (Hypothetical)

Synthesis of N-Boc-D-erythro-sphingosine

-

Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of dichloromethane and triethylamine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

-

Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add pivaloyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product by flash column chromatography.

Conclusion

The structural elucidation of this compound relies on a systematic approach combining organic synthesis and spectroscopic analysis. While direct experimental data is scarce, a robust analytical workflow can be established based on the known properties of the parent sphingosine molecule. The methodologies and expected data presented in this guide provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize this and other complex sphingolipid derivatives, thereby facilitating further investigations into their biological roles and therapeutic potential.

N-Boc-1-Pivaloyl-D-erythro-sphingosine: A Technical Guide for its Application as a Sphingolipid Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the chemical synthesis of complex sphingolipids. This document details its strategic importance, outlines experimental protocols for its use, and presents relevant quantitative data for researchers in sphingolipid chemistry, drug development, and molecular biology.

Introduction: The Strategic Role of Protected Sphingosine in Synthesis

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in membrane structure and cellular signaling.[1] The synthesis of complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids, requires a strategic approach involving the use of protecting groups to selectively modify the different functional groups of the sphingosine molecule. The amino group at C2 and the primary and secondary hydroxyl groups at C1 and C3, respectively, exhibit varying reactivity. Orthogonal protection strategies, where one protecting group can be removed without affecting another, are therefore essential for the controlled and efficient synthesis of complex sphingolipid structures.[2]

This compound is a strategically protected sphingosine derivative designed for multi-step sphingolipid synthesis. The tert-butyloxycarbonyl (Boc) group on the C2 amine and the pivaloyl (Piv) group on the C1 primary hydroxyl offer distinct advantages:

-

N-Boc Protection: The Boc group is a widely used amine protecting group that is stable to a variety of reaction conditions but can be readily removed under acidic conditions.[3] This allows for the modification of other parts of the molecule while the amino group remains protected.

-

1-O-Pivaloyl Protection: The pivaloyl group is a sterically hindered ester that provides robust protection to the primary hydroxyl group. Its bulkiness can also direct reactions to the less hindered C3 hydroxyl group. It is generally stable to the acidic conditions used for Boc deprotection and can be removed under basic conditions.

This dual protection scheme allows for the sequential modification of the sphingosine backbone, making this compound a versatile precursor for a range of sphingolipid targets.

Synthesis of this compound

The preparation of this compound is a two-step process starting from D-erythro-sphingosine. First, the amino group is selectively protected with a Boc group, followed by the selective pivaloylation of the primary hydroxyl group at the C1 position.

Experimental Protocol:

Step 1: N-Boc Protection of D-erythro-sphingosine

-

Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-D-erythro-sphingosine.

Step 2: Selective 1-O-Pivaloylation

-

Dissolve the N-Boc-D-erythro-sphingosine in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add pivaloyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product, this compound, by flash column chromatography.

Quantitative Data:

| Step | Reaction | Typical Yield | Purity |

| 1 | N-Boc Protection | 85-95% | >98% |

| 2 | 1-O-Pivaloylation | 70-85% | >98% |

Application as a Sphingolipid Precursor

This compound is an excellent starting material for the synthesis of various sphingolipids, most notably ceramides, which are central molecules in sphingolipid metabolism.[4]

Synthesis of Ceramides

The synthesis of ceramides from this compound involves a two-step sequence: removal of the N-Boc protecting group followed by N-acylation with a fatty acid.

Caption: Workflow for ceramide synthesis.

Step 1: N-Boc Deprotection

-

Dissolve this compound in a dry solvent like dichloromethane (DCM).

-

Add an acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[5][6][7]

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting crude 1-O-pivaloyl-D-erythro-sphingosine can often be used in the next step without further purification after ensuring the removal of acid.

Step 2: N-Acylation

-

Dissolve the crude 1-O-pivaloyl-D-erythro-sphingosine and the desired fatty acid in an aprotic solvent like DCM or DMF.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) along with a base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature overnight.

-

Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate it.

-

Purify the resulting 1-O-pivaloyl-ceramide by column chromatography.

Step 3 (Optional): Pivaloyl Group Deprotection

-

Dissolve the 1-O-pivaloyl-ceramide in a solvent mixture such as methanol/THF.

-

Add a base, for example, a solution of potassium carbonate or sodium methoxide.

-

Stir the reaction at room temperature until the ester is cleaved, as monitored by TLC.

-

Neutralize the reaction mixture and extract the ceramide product.

-

Purify by column chromatography to obtain the final ceramide.

| Step | Reaction | Typical Yield |

| 1 | N-Boc Deprotection | >95% (crude) |

| 2 | N-Acylation | 75-90% |

| 3 | Pivaloyl Deprotection | 85-95% |

Synthesis of More Complex Sphingolipids

The orthogonal nature of the Boc and pivaloyl protecting groups allows for the synthesis of more complex sphingolipids by selectively manipulating the different functional groups. For example, after N-acylation to form the 1-O-pivaloyl-ceramide, the C3 hydroxyl group is available for glycosylation to form glycosphingolipids. Alternatively, after removal of both protecting groups and N-acylation, the C1 hydroxyl can be phosphitylated to generate sphingomyelins.

Sphingolipid Signaling Pathways

Ceramides, the direct products synthesized from this compound, are central hubs in sphingolipid signaling. They can be further metabolized to other bioactive sphingolipids like sphingosine-1-phosphate (S1P), creating a dynamic balance that regulates critical cellular processes.

Caption: Key sphingolipid metabolic and signaling pathways.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of sphingolipids. The orthogonal protecting group strategy allows for the selective and high-yield modification of the sphingosine backbone, facilitating the production of complex structures for research and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists working in the field of sphingolipid chemistry and biology.

References

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Crucial Role of Protecting Groups in Sphingosine Synthesis

An In-depth Technical Guide to Protecting Groups in Sphingosine Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Sphingosine, an 18-carbon amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to cell membrane structure and signaling.[1][2] The synthesis of sphingosine and its derivatives, such as the potent immunosuppressant FTY720 (Fingolimod) and various glycosphingolipids, is a focal point in drug development and chemical biology.[3][4] However, the sphingosine molecule possesses three reactive functional groups: a primary amine at C2, a primary hydroxyl group at C1, and a secondary hydroxyl group at C3. This trifunctionality presents a significant challenge in chemical synthesis, necessitating a robust strategy to achieve regioselectivity and prevent unwanted side reactions.

Protecting groups are indispensable tools that temporarily block these reactive sites, allowing for specific chemical modifications at other positions.[5][6] An ideal protecting group strategy involves the easy introduction of the group, stability under a range of reaction conditions, and selective removal (deprotection) without affecting the rest of the molecule.[5] In complex syntheses, multiple protecting groups are often required, demanding an "orthogonal" system where each group can be removed in any order without disturbing the others.[7][8]

This technical guide provides a comprehensive overview of the core protecting group strategies employed in modern sphingosine synthesis. It details the most common protecting groups for both amino and hydroxyl functionalities, presents quantitative data in structured tables, provides detailed experimental protocols, and illustrates key workflows and logical relationships through diagrams.

General Synthetic Workflow

The synthesis of complex sphingosine analogs typically follows a structured workflow involving several protection and deprotection steps. This allows for precise modifications, such as glycosylation or the introduction of reporter tags.

Caption: A generalized workflow for sphingosine analog synthesis.

Protecting Groups for the C2-Amino Group

The nucleophilic amino group is typically the first site to be protected. Carbamates are the most common choice due to their stability and well-established deprotection methods.

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of conditions except for strong acids.[9] This property makes it orthogonal to base-labile and fluoride-labile protecting groups.[7]

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc)₂O, DIPEA, CH₂Cl₂; or NaHCO₃, Dioxane/H₂O, rt | >90% | [3][10] |

| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1), 0 °C to rt; or 4M HCl in Dioxane, rt | Quantitative | [3][11] |

Experimental Protocol: N-Boc Protection of Sphingosine

-

Dissolve sphingosine (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in dioxane dropwise at room temperature.

-

Stir the mixture vigorously for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected sphingosine.[9][12]

Experimental Protocol: N-Boc Deprotection

-

Dissolve the N-Boc protected sphingosine (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add an equal volume of trifluoroacetic acid (TFA) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Co-evaporate with toluene (3x) to remove residual TFA.

-

Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) or use directly as the TFA salt for the next step.[3][13]

Benzyloxycarbonyl (Cbz)

The Cbz group is another classic amine protecting group. It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation, which leaves most other common protecting groups intact.[7][14]

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O, 0 °C to rt | High | [12][14] |

| Deprotection | H₂, 10% Palladium on Carbon (Pd/C), Methanol or Ethyl Acetate, rt, 1 atm | Quantitative | [7][15] |

Experimental Protocol: N-Cbz Protection of Sphingosine

-

Suspend sphingosine (1.0 equiv) in a 3 N aqueous NaOH solution and cool to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Extract the mixture with an organic solvent such as ethyl acetate or tert-butyl methyl ether (2x).

-

Combine the organic layers, wash sequentially with 0.1 N HCl and saturated NaHCO₃ solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.[12]

Tetrachlorophthalimide (TCP)

For certain applications, particularly in the synthesis of glycosylated sphingolipids, a more robust protecting group is required. Tetrachlorophthalimide has been used effectively for this purpose.[16][17][18]

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Protection | Tetrachlorophthalic anhydride, Acetic Acid, Reflux | Good to High | [18] |

| Deprotection | Ethylenediamine, Ethanol, Reflux | Good | [18] |

Protecting Groups for the Hydroxyl Groups

The selective protection of the C1 (primary) and C3 (secondary) hydroxyl groups is critical for regioselective modifications. Silyl ethers are the most common choice, offering tunable stability based on steric hindrance.

tert-Butyldimethylsilyl (TBDMS or TBS)

The TBDMS group is widely used to protect primary alcohols due to its relative ease of introduction and its stability to a broad range of non-acidic and non-fluoride conditions.[19] It can be selectively cleaved in the presence of more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS).[14]

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Protection (C1-OH) | TBDMS-Cl (TBS-Cl), Imidazole, DMF, rt to 50 °C | >95% | [3][20] |

| Deprotection | Tetrabutylammonium fluoride (TBAF) (1.0 M in THF), THF, rt | >95% | [20][21] |

Experimental Protocol: Selective C1-O-TBDMS Protection

-

Dissolve the N-protected sphingosine (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Add imidazole (2.5 equiv).

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The primary C1-hydroxyl will react preferentially over the secondary C3-hydroxyl.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by flash column chromatography to isolate the C1-O-TBDMS, C2-N-protected sphingosine.[3][20]

Experimental Protocol: TBDMS Deprotection

-

Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) at room temperature.

-

Stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography to remove TBAF salts and obtain the deprotected alcohol.[20][21]

Isopropylidene Acetal (Acetonide)

When simultaneous protection of the C1 and C3 hydroxyls is desired, or in precursors like phytosphingosine containing a C3,C4-diol, an isopropylidene acetal is an excellent choice. It is readily formed and is easily removed under mild acidic conditions, making it orthogonal to Cbz and silyl ether groups.[18]

| Reaction | Reagents & Conditions | Typical Yield | Reference |

| Protection (1,3-Diol) | 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TSA) (cat.), Acetone or DMF, rt | High | [18] |

| Deprotection | Acetic Acid/H₂O (e.g., 80% AcOH), 40-60 °C | Quantitative | [19] |

Orthogonal Protection Strategies

The power of protecting groups is fully realized when they are used in an orthogonal fashion, allowing for the sequential modification of a multifunctional molecule. The selection of a protection scheme is a critical step in synthetic design.

Caption: A decision tree for selecting O-protection strategies.

A common orthogonal scheme for sphingosine is:

-

N-Boc protection: Stable to base and fluoride, removed with acid.

-

C1-O-TBDMS protection: Stable to base and hydrogenation, removed with fluoride (TBAF).

-

C3-O-Cbz protection: Stable to acid and fluoride, removed by hydrogenation.

This combination allows for the selective deprotection and modification at any of the three positions, providing immense synthetic flexibility.

References

- 1. What is Sphingosine? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. biosynth.com [biosynth.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protected sphingosine from phytosphingosine as an efficient acceptor in glycosylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 20. total-synthesis.com [total-synthesis.com]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Strategic Application of N-Boc and Pivaloyl Protecting Groups in Complex Lipid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of lipid synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. Among the arsenal of protective moieties available to the synthetic chemist, the acid-labile tert-butyloxycarbonyl (N-Boc) group and the sterically hindered, base-labile pivaloyl (Piv) group offer a powerful orthogonal combination. This technical guide provides a comprehensive overview of the application of N-Boc and pivaloyl groups in the synthesis of complex lipids, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant signaling pathways.

The N-Boc Protecting Group in Lipid Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. In lipid synthesis, it is particularly valuable for the protection of amine functionalities in sphingoid bases, amino acids that form the backbone of certain lipids, and in the head groups of some phospholipids.

Protection of Amines with N-Boc

The most common method for the introduction of the N-Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Table 1: Quantitative Data for N-Boc Protection of Amines

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Amine | Boc₂O, TEA | THF | 25 | 3 | >95 | [1] |

| Amino Acid | Boc₂O, NaOH | Water/Dioxane | 25 | 2-4 | 90-98 | General Knowledge |

| Sphingosine derivative | Boc₂O, Et₃N | CH₂Cl₂ | 25 | 12 | ~90 | Inferred from similar reactions |

Deprotection of N-Boc Group

The removal of the N-Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the lipid molecule.

Table 2: Quantitative Data for N-Boc Deprotection

| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Boc protected amine | 20% TFA in CH₂Cl₂ | CH₂Cl₂ | 0-25 | 0.5-2 h | >95 | [2] |

| N-Boc protected amine | 4M HCl in Dioxane | Dioxane | 25 | 1-4 h | >95 | General Knowledge |

| N-Boc-L-tryptophan | Oxalyl chloride, MeOH | Methanol | 25 | 0.5 | 80 | [3] |

| N-Boc benzylamine | Choline chloride:pTSA | DES | 25 | 10 min | 98 | [4] |

The Pivaloyl Protecting Group in Lipid Synthesis

The pivaloyl (Piv) group, a sterically bulky acyl group, is an excellent choice for the protection of hydroxyl groups. Its steric hindrance provides enhanced stability compared to other acyl groups like acetyl and benzoyl, and it is typically removed under basic or reductive conditions. In lipid synthesis, it is frequently used to protect hydroxyl groups on glycerol backbones, inositols, and carbohydrate moieties of glycolipids.

Protection of Hydroxyl Groups with Pivaloyl Chloride

Pivaloyl chloride (PivCl) is the most common reagent for the introduction of the pivaloyl group, usually in the presence of a base like pyridine.

Table 3: Quantitative Data for Pivaloyl Protection of Hydroxyl Groups

| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Alcohol (general) | PivCl, Pyridine | CH₂Cl₂ | 0-25 | 2-12 h | >90 | [5] |

| Diol (selective) | PivCl, Pyridine | Pyridine | -18 to 25 | 12 h | 50 (mono-pivaloylated) | Inferred from similar reactions |

| Sucrose | PivCl | Pyridine | - | - | 30-52 (for various esters) | Inferred from similar reactions |

Deprotection of the Pivaloyl Group

The pivaloyl group is resistant to acidic hydrolysis but can be removed under basic conditions or with reducing agents.

Table 4: Quantitative Data for Pivaloyl Deprotection

| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aryl pivalate | PhSH, K₂CO₃ | NMP | 100 | 1-2 h | 85-95 | [6] |

| Pivaloyl ester | LiAlH₄ | THF | 0-25 | 1-3 h | High | [5] |

| Pivaloyl ester | NaOH, Bu₄NHSO₄ | THF/CH₂Cl₂ | 25 | - | High | [5] |

Orthogonal Strategy: N-Boc and Pivaloyl in Concert

The true power of N-Boc and pivaloyl groups in lipid synthesis lies in their orthogonality. The acid-labile N-Boc group can be selectively removed in the presence of the base-labile pivaloyl group, and vice versa. This allows for the sequential unmasking of functional groups, a critical strategy in the construction of complex, multi-functional lipid molecules.

A representative workflow for the synthesis of a complex lipid, such as a glycosphingolipid, could involve the N-Boc protection of the sphingosine backbone, pivaloyl protection of the carbohydrate headgroup, coupling of the two fragments, and then orthogonal deprotection to allow for further functionalization or to yield the final product.

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Alcohol

To a solution of the amino alcohol (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ is added triethylamine (1.5 eq). The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.2 eq) is added portion-wise. The reaction mixture is stirred for 3-12 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected amino alcohol.[1]

General Procedure for Pivaloylation of a Diol

A solution of the diol (1.0 eq) in anhydrous pyridine is cooled to 0 °C. Pivaloyl chloride (1.1-1.2 eq for mono-protection, excess for full protection) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated aqueous copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

General Procedure for N-Boc Deprotection with TFA

The N-Boc protected lipid (1.0 eq) is dissolved in dichloromethane. A solution of 20-50% trifluoroacetic acid in dichloromethane is added at 0 °C. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours, while being monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA, and the resulting amine salt can be used directly or neutralized with a mild base.[2]

General Procedure for Pivaloyl Deprotection with Sodium Methoxide

The pivaloyl-protected lipid (1.0 eq) is dissolved in a mixture of methanol and a co-solvent like THF or dichloromethane. A solution of sodium methoxide in methanol (0.5 M) is added until the pH is basic. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin or by adding a few drops of acetic acid. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Signaling Pathways Involving Synthesized Lipids

The lipids synthesized using these methods are often key players in cellular signaling. Understanding these pathways is crucial for drug development professionals.

Ceramide-Mediated Apoptosis

Ceramides, a class of sphingolipids, are central mediators of apoptosis (programmed cell death). The synthesis of ceramide analogs is a key area of research for cancer therapeutics.

Glycerophospholipid Biosynthesis

Glycerophospholipids are fundamental components of cell membranes and are involved in a myriad of cellular processes. Their synthesis is a complex, multi-step process.

Conclusion

The N-Boc and pivaloyl protecting groups represent a robust and versatile orthogonal pair for the synthesis of complex lipids. Their differential stability to acidic and basic conditions allows for the selective manipulation of amine and hydroxyl functionalities, respectively. A thorough understanding of their application, as detailed in this guide, is essential for researchers and professionals in the field of lipid science and drug development, enabling the successful synthesis of intricate lipid structures for biological and therapeutic investigation.

References

- 1. Synthesis of Lysophospholipids [mdpi.com]

- 2. Synthesis of glycosphingolipids and corresponding neoglycolipids (1994) | Göran Magnusson | 15 Citations [scispace.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Biological Significance of Synthetic Sphingolipid Precursors: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The delicate balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Dysregulation of this balance is implicated in the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This has spurred the development of synthetic sphingolipid precursors and their analogs as powerful tools to dissect sphingolipid signaling pathways and as promising therapeutic agents. This technical guide provides an in-depth overview of the biological significance of these synthetic molecules, focusing on their mechanisms of action, quantitative data on their activity, detailed experimental protocols for their study, and their impact on key signaling cascades.

Key Synthetic Sphingolipid Precursors and Their Biological Activities

The therapeutic and research potential of synthetic sphingolipid precursors lies in their ability to modulate the activity of key enzymes in sphingolipid metabolism or to mimic or antagonize the function of natural sphingolipids. This section details the mechanisms and quantitative effects of several major classes of these synthetic molecules.

Sphingosine Kinase (SK) Inhibitors

Sphingosine kinases (SK1 and SK2) are central to the sphingolipid rheostat, catalyzing the phosphorylation of sphingosine to form the pro-survival molecule sphingosine-1-phosphate (S1P). Inhibition of SKs shifts the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.

-

Safingol (L-threo-dihydrosphingosine): A competitive inhibitor of sphingosine kinase 1 (SphK1), safingol has been investigated as an anti-cancer agent, often in combination with conventional chemotherapy.[1] Its inhibitory mechanism involves competing with sphingosine for the kinase, thereby promoting ceramide accumulation and inducing apoptosis and autophagy in tumor cells.[2][3]

-

ABC294640 (Opaganib): This orally bioavailable compound is a selective, competitive inhibitor of sphingosine kinase 2 (SK2).[4][5] By inhibiting SK2, ABC294640 disrupts the production of S1P, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6][7]

Table 1: Quantitative Data for Sphingosine Kinase Inhibitors

| Compound | Target | IC50 / Ki | Cell Line / System | Effect | Reference(s) |

| Safingol | SphK1 | Ki: 3-6 µM | In vitro | Competitive inhibition, promotes ceramide accumulation and apoptosis. | [3] |

| ABC294640 (Opaganib) | SK2 | IC50: ~60 µM, Ki: 9.8 µM | Recombinant human SK2 | Selective, competitive inhibition. | [4][5][7] |

| ABC294640 (Opaganib) | DES1 | IC50: 10.2 µM | Jurkat cells | Inhibition of dihydroceramide desaturase 1. | [6] |

| ABC294640 (Opaganib) | Cell Proliferation | IC50: 6-48.1 µM | Various cancer cell lines (HepG2, A-498, PANC-1, HT-29) | Inhibition of cell proliferation. | [6] |

| ABC294640 (Opaganib) | Cell Proliferation | IC50: 7.0–8.0 μM | NSCLC cell lines (A549, H460, H1299) | Inhibition of cell proliferation. | [8] |

Sphingosine-1-Phosphate (S1P) Receptor Modulators

S1P exerts its extracellular signaling functions by binding to a family of five G protein-coupled receptors (S1PR1-5). Synthetic analogs that modulate these receptors have profound effects on the immune system and other physiological processes.

-

FTY720 (Fingolimod): This pro-drug is phosphorylated in vivo to FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5).[9] Its primary mechanism of action in the treatment of multiple sclerosis is the functional antagonism of S1PR1 on lymphocytes. This leads to receptor internalization and degradation, trapping lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[10][11]

Table 2: Quantitative Data for FTY720 (Fingolimod)

| Parameter | Value | Condition | Effect | Reference(s) |

| FTY720 Dose | 1.25 mg/day | Healthy Subjects | 80% decrease in total lymphocyte counts. | [10][12] |

| FTY720 Dose | 5 mg/day | Healthy Subjects | 88% decrease in total lymphocyte counts. | [10][12] |

| FTY720 Dose | 0.5 mg/kg/day | Mouse Model (Islet Allograft) | Peripheral blood lymphocytes decreased to 23.81% of control. | [11] |

| FTY720 Dose | 1.0 mg/kg/day | Mouse Model (Islet Allograft) | Peripheral blood lymphocytes decreased to 12.59% of control. | [11] |

Ceramide Analogs

Ceramide is a central molecule in sphingolipid metabolism and a key mediator of apoptosis. Synthetic ceramide analogs are designed to mimic the effects of endogenous ceramide or to inhibit its degradation, thereby promoting cancer cell death.

-

C6-Ceramide: A short-chain, cell-permeable ceramide analog widely used in research to induce apoptosis in various cancer cell lines.

-

B-13 and its Analogs: B-13 is a ceramide analog that acts as a ceramidase inhibitor, preventing the breakdown of ceramide and leading to its accumulation and subsequent apoptosis.[13][14] Newer analogs, such as LCL-464, have been developed with improved efficacy.[14]

Table 3: Quantitative Data for Ceramide Analogs

| Compound | Cell Line | IC50 / EC50 | Effect | Reference(s) |

| B-13 | Caki-2 (Renal Cancer) | 109 µM | Cytotoxicity | [13] |

| B-13 | HL-60 (Leukemia) | 28 µM | Cytotoxicity | [13] |

| C6-Ceramide | Caki-2 (Renal Cancer) | 43 µM | Cytotoxicity | [13] |

| C6-Ceramide | HL-60 (Leukemia) | 26 µM | Cytotoxicity | [13] |

| B-13 Analog (Compound 12) | Caki-2 (Renal Cancer) | 36 µM | Cytotoxicity | [13] |

| B-13 Analog (Compound 12) | HL-60 (Leukemia) | 9 µM | Cytotoxicity | [13] |

Signaling Pathways Modulated by Synthetic Sphingolipid Precursors

Synthetic sphingolipid precursors exert their biological effects by intervening in complex signaling networks. Understanding these pathways is crucial for rational drug design and for predicting therapeutic outcomes.

The Sphingolipid Rheostat and Apoptosis

The balance between ceramide and S1P is a critical determinant of cell fate. Synthetic inhibitors of sphingosine kinase, such as safingol and ABC294640, disrupt this balance, leading to an increase in the ceramide-to-S1P ratio and promoting apoptosis. Ceramide accumulation initiates a signaling cascade that can involve the activation of protein phosphatases (PP1, PP2A), the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, and ultimately, the intrinsic mitochondrial pathway of apoptosis.[15][16][17][18]

FTY720 and S1P Receptor Signaling

FTY720-phosphate modulates S1P receptor signaling, primarily impacting lymphocyte trafficking. As a high-affinity agonist, it initially activates the S1PR1, but this is followed by receptor internalization and degradation, leading to a state of functional antagonism. This prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes.

Safingol's Dual Inhibition Pathway

Safingol's anti-cancer effects are not solely dependent on ceramide accumulation. It also inhibits Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathway, which are critical for cell survival and proliferation. This dual mechanism contributes to the induction of autophagy in solid tumor cells.[2]

Experimental Protocols for the Study of Synthetic Sphingolipid Precursors

Rigorous and standardized experimental protocols are essential for the accurate characterization of synthetic sphingolipid precursors. This section provides detailed methodologies for key assays.

Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of various sphingolipid species in biological samples.

Objective: To quantify the levels of ceramides, sphingosine, S1P, and other sphingolipids in cells or tissues following treatment with a synthetic precursor.

Materials:

-

Cell or tissue homogenates

-

Internal standards (e.g., C17:0-ceramide)

-

Solvents: Ethyl acetate, isopropanol, water, methanol, formic acid, ammonium formate

-

LC column (e.g., C8 or C18 reverse-phase)

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation (Lipid Extraction):

-

To a cell pellet or tissue homogenate, add a known amount of internal standard.

-

Extract lipids using a solvent system such as ethyl acetate/isopropanol/water (60/30/10, v/v/v).[19]

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC column.

-

Use a gradient elution with mobile phase A (e.g., 2 mM ammonium formate and 0.2% formic acid in water) and mobile phase B (e.g., 1 mM ammonium formate and 0.2% formic acid in methanol).[19] The specific gradient will depend on the analytes of interest.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each sphingolipid species and the internal standard. For example, a characteristic product ion for many ceramides is m/z 264.[20]

-

-

Data Analysis:

-

Quantify the amount of each sphingolipid by comparing the peak area of the analyte to that of the internal standard, using a standard curve for absolute quantification.

-

References

- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic Activity and Structure Activity Relationship of Ceramide Analogues in Caki-2 and HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of ceramides by LC-MS/MS [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Properties of N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of N-Boc-1-pivaloyl-D-erythro-sphingosine is limited. This guide provides data on structurally related sphingolipids to offer qualitative insights and outlines general experimental protocols for determining these properties.

Introduction to this compound

This compound is a synthetically modified derivative of D-erythro-sphingosine, a fundamental component of sphingolipids. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl group on the primary hydroxyl modifies its polarity and chemical reactivity. Such modifications are often employed in synthetic schemes to create metabolic probes, standards for mass spectrometry, or precursors for more complex sphingolipids. Understanding the solubility and stability of this intermediate is crucial for its effective use in research and development.

Solubility Profile

Table 1: Solubility of Related Sphingosine Analogs

| Compound | Solvent | Solubility |

| Sphingosine (d17:1) | Ethanol | Miscible |

| DMSO | ~2 mg/mL | |

| Dimethyl formamide (DMF) | ~10 mg/mL | |

| N-Hexanoyl-D-erythro-sphingosine | Ethanol | 25 mg/mL |

| DMSO | Soluble | |

| Sphingosine-d7 (d18:1) | DMF | 20 mg/mL |

| DMSO | 2 mg/mL | |

| Ethanol | Miscible |

Based on the protective groups, this compound is expected to be readily soluble in a range of organic solvents such as chloroform, methanol, ethanol, DMSO, and DMF. Its solubility in aqueous buffers is likely to be very low.

A common method for determining the solubility of a lipid-like compound is through visual assessment or spectroscopic analysis.

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, DMF, chloroform)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or ethanol).

-

Serial Dilutions: Create a series of dilutions from the stock solution into the test solvents.

-

Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).

-

Observation: After equilibration, visually inspect each sample for the presence of undissolved precipitate.

-

Centrifugation: To confirm, centrifuge the samples to pellet any undissolved material.

-

Quantification (Optional): The concentration of the compound in the clear supernatant can be measured using a suitable analytical method, such as LC-MS or by spectrophotometry if the compound has a chromophore.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The Boc and pivaloyl protecting groups are generally stable under neutral conditions but can be labile under acidic or strongly basic conditions.

Stability testing typically involves subjecting the compound to a variety of stress conditions and analyzing for degradation over time.

Objective: To assess the stability of this compound under various conditions.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Light source for photostability testing

-

Temperature-controlled chambers

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of the compound in different buffers and solvents.

-

Stress Conditions:

-

pH Stability: Incubate solutions at different pH values at a set temperature.

-

Thermal Stability: Expose solid compound and solutions to elevated temperatures (e.g., 40°C, 60°C).

-

Oxidative Stability: Add an oxidizing agent to a solution of the compound.

-

Photostability: Expose the solid compound and solutions to a controlled light source.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the aliquots using a stability-indicating analytical method (e.g., reverse-phase HPLC) to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.

Commercial Sources and Technical Guide for N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the synthesis of complex sphingolipids and a potential tool for studying cellular signaling pathways. This document outlines commercial suppliers, provides adaptable experimental protocols for its synthesis and purification, and illustrates its relevance in biochemical pathways.

Commercial Availability

This compound and its acetonide-protected precursor are available from a select number of chemical suppliers specializing in biochemicals and research reagents. The following tables summarize the available quantitative data for these products.

Table 1: Commercial Sources of this compound

| Supplier | Catalog Number | CAS Number | Purity | Formulation | Storage Conditions |

| MedChemExpress | HY-W739800 | 342649-71-2 | >98% | Solid | Powder: -20°C (3 years); In solvent: -80°C (6 months) |

| MyBioSource | MBS6088308 | 342649-71-2 | Not Specified | Lyophilized | Store at -20°C. Avoid repeated freeze-thaw cycles. |

| TargetMol | T6593 | 342649-71-2 | >98% | Solid | 2-8°C for short term, -20°C for long term |

Table 2: Commercial Sources of this compound-2,3-N,O-acetonide

| Supplier | Catalog Number | CAS Number | Purity | Formulation | Storage Conditions |

| Santa Cruz Biotechnology | sc-214644 | Not Specified | Not Specified | Solid | Store at -20°C |

| ChemicalBook | CB7368530 | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Synthesis of this compound

This synthesis can be conceptualized as a two-step process starting from D-erythro-sphingosine: 1) Selective pivaloylation of the primary hydroxyl group, and 2) Boc-protection of the amino group.

Step 1: Selective Pivaloylation of the C1-Hydroxyl Group

This step requires careful control of stoichiometry to favor acylation of the primary hydroxyl over the secondary hydroxyls.

-

Materials: D-erythro-sphingosine, Pivaloyl chloride (PivCl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve D-erythro-sphingosine in anhydrous pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of pivaloyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-O-pivaloyl-D-erythro-sphingosine.

-

Step 2: N-Boc Protection

-

Materials: Crude 1-O-pivaloyl-D-erythro-sphingosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude 1-O-pivaloyl-D-erythro-sphingosine in DCM or THF.

-

Add a slight molar excess (e.g., 1.2 equivalents) of (Boc)₂O and a base such as triethylamine or DIPEA (e.g., 1.5 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Purification Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is a common starting point for the elution of protected sphingolipids. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid or oil.

-

Signaling Pathways and Experimental Workflows

This compound serves as a protected precursor in the synthesis of more complex sphingolipids, which are integral components of cell membranes and play crucial roles in signal transduction. The Boc and pivaloyl protecting groups can be selectively removed to allow for further chemical modifications, making this compound a versatile tool in the study of sphingolipid metabolism and signaling.

General Sphingolipid Metabolism

The following diagram illustrates the central role of sphingosine in the biosynthesis of various sphingolipids. This compound can be utilized to synthetically access these molecules for research purposes.

Caption: Simplified overview of sphingolipid metabolism.

Role of Sphingosine Analogues in Protein Kinase C (PKC) Inhibition

Sphingosine and its analogues are known inhibitors of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.[1][2] By using protected sphingosine derivatives like this compound, researchers can devise strategies to deliver sphingosine analogues to cells to study their effects on PKC-mediated signaling.

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by sphingosine analogues.

References

N-Boc-1-pivaloyl-D-erythro-sphingosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a key synthetic intermediate in the field of sphingolipid research. Sphingolipids are a class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. The targeted synthesis of complex sphingolipids and their analogs for therapeutic and research purposes often requires meticulously protected building blocks. This compound serves as such a precursor, with its protecting groups strategically placed to allow for selective modification at other positions of the sphingosine backbone. This document details the chemical properties of this compound, outlines its role in synthetic methodologies, and discusses the broader context of sphingolipid signaling pathways that can be investigated using molecules derived from this intermediate.

Core Compound Data

The accurate identification and characterization of synthetic intermediates are paramount for reproducible and successful research outcomes. The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 342649-71-2 | [1] |

| Molecular Formula | C₂₈H₅₅NO₅ | Calculated |

| Molecular Weight | 485.74 g/mol | Calculated |

Synthetic Context and Experimental Protocols

This compound is primarily utilized as a protected sphingosine derivative in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl (Piv) group on the primary hydroxyl offer orthogonal protection, enabling chemists to perform specific modifications on the sphingosine scaffold.

General Synthetic Strategy

The synthesis of complex sphingolipids, such as ceramides and glycosphingolipids, often involves the acylation of the amino group and glycosylation or phosphorylation of the hydroxyl groups. The use of a protected intermediate like this compound is crucial in these synthetic routes.

A generalized experimental workflow for the utilization of this intermediate is depicted below. This workflow illustrates the logical progression from the protected sphingosine core to more complex and biologically active sphingolipids.

References

Methodological & Application

Synthesis of Ceramides from N-Boc-1-pivaloyl-D-erythro-sphingosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ceramides from the protected sphingosine derivative, N-Boc-1-pivaloyl-D-erythro-sphingosine. The protocols outlined are based on established chemical transformations for the deprotection of pivaloyl and Boc groups, followed by N-acylation with a fatty acid. Additionally, this guide includes visualizations of the synthetic workflow and the crucial role of ceramides in cellular signaling pathways.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone and an amide-linked fatty acid. They are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell growth, and differentiation.[1] The synthesis of specific ceramide species is essential for studying their biological functions and for the development of potential therapeutics targeting ceramide-mediated pathways.

This guide details a three-step synthetic route to produce ceramides starting from this compound, a doubly protected sphingosine derivative. The protecting groups allow for regioselective modifications. The synthesis involves:

-

Selective deprotection of the 1-O-pivaloyl group: This step exposes the primary hydroxyl group.

-

Deprotection of the N-Boc group: This step reveals the amino group for subsequent acylation.

-

N-acylation with a fatty acid: This final step forms the amide bond, yielding the desired ceramide.

Data Presentation

The following table summarizes the estimated yields for each step in the synthesis of a representative ceramide (e.g., C16-ceramide) from this compound. These yields are based on literature reports for analogous reactions and may vary depending on the specific fatty acid used and optimization of reaction conditions.

| Step | Transformation | Starting Material | Product | Estimated Yield (%) |

| 1 | 1-O-Pivaloyl Deprotection | This compound | N-Boc-D-erythro-sphingosine | 85-95% |

| 2 | N-Boc Deprotection | N-Boc-D-erythro-sphingosine | D-erythro-sphingosine | 90-98% |

| 3 | N-Acylation | D-erythro-sphingosine & Palmitic Acid | C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) | 60-75% |

Experimental Protocols

Note: These protocols are proposed based on established chemical methodologies. Optimization may be required to achieve the desired yields and purity.

Step 1: Selective Deprotection of the 1-O-Pivaloyl Group

This protocol utilizes a basic hydrolysis method to selectively cleave the pivaloyl ester in the presence of the N-Boc group.

Materials:

-

This compound

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH) or Sodium methoxide (NaOMe)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add lithium hydroxide (2-3 equivalents) or sodium methoxide (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-D-erythro-sphingosine.

Step 2: Deprotection of the N-Boc Group

This protocol employs acidic conditions to remove the N-Boc protecting group.

Materials:

-

N-Boc-D-erythro-sphingosine

-

Dichloromethane (DCM) or Dioxane

-

Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in dichloromethane or dioxane.

-

Add trifluoroacetic acid (10-20 equivalents) or an equal volume of 4 M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield D-erythro-sphingosine. This product is often used in the next step without further purification.

Step 3: N-Acylation with a Fatty Acid

This protocol utilizes a carbodiimide coupling agent to form the amide bond between sphingosine and a fatty acid.

Materials:

-

D-erythro-sphingosine

-

Fatty acid (e.g., palmitic acid, 1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (0.5 equivalents, optional but recommended)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine (small amount, as a base)

Procedure:

-

Dissolve the fatty acid (1.1 equivalents) in dichloromethane or THF.

-

Add DCC or EDC (1.2 equivalents) and NHS or HOBt (0.5 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to activate the fatty acid.

-

Dissolve D-erythro-sphingosine (1 equivalent) in a separate flask containing the same solvent and a small amount of pyridine.

-

Add the sphingosine solution to the activated fatty acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the final ceramide product.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the three-step synthesis of ceramides from this compound.

Caption: Synthetic route to ceramides from a protected sphingosine precursor.

Ceramide Signaling in Apoptosis

Ceramides are key mediators of apoptosis. Upon various cellular stresses, ceramide levels increase and trigger a signaling cascade that ultimately leads to programmed cell death. One of the primary mechanisms involves the activation of protein phosphatases.

Caption: Ceramide-mediated activation of protein phosphatases in apoptosis.[2][3][4][5]

References

Application Notes and Protocols: Selective Deprotection of N-Boc Group in N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract